molecular formula C12H12N2O2S B13664687 Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13664687
M. Wt: 248.30 g/mol
InChI Key: NYZVFCIGVSUCCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate (CAS 21278-85-3) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a thiazole core substituted with a 3-methylpyridin-4-yl group and an ethyl carboxylate, a structure of significant interest in the design of novel bioactive molecules. Scaffolds based on pyridine and thiazole derivatives have demonstrated great potential in pharmaceutical research, particularly in the development of antimicrobial agents . Compounds within this class have been identified as promising hits in large-scale screenings for antileishmanial properties and have shown growth inhibition against various microorganisms, including Mycobacterium tuberculosis . The 2-aminothiazole scaffold, to which this ester is a key synthetic precursor, has been the subject of extensive structure-activity relationship studies to optimize potency and reduce cytotoxicity through strategic substitution . The ethyl ester functional group makes this compound a versatile intermediate for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid, which can be used to create amide derivatives or other conjugates for drug discovery applications . This product is intended for research purposes as a standard or intermediate in the synthesis of more complex target molecules. It is supplied with guaranteed quality and consistency for laboratory use. For Research Use Only. Not for Human Use.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

NYZVFCIGVSUCCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a Hantzsch thiazole synthesis approach. This method condenses a pyridine-based carbothioamide with an α-halo ketoester, such as ethyl 2-chloroacetoacetate, under reflux conditions to form the thiazole ring bearing the ester group.

Detailed Synthesis Procedure

  • Starting Materials:

    • 3-Methylpyridine-4-carbothioamide (prepared from 3-methylpyridine nitrile or related precursors)
    • Ethyl 2-chloroacetoacetate
  • Reaction Conditions:

    • The carbothioamide and ethyl 2-chloroacetoacetate are mixed in absolute ethanol.
    • The mixture is refluxed for approximately 5 hours.
    • After cooling, the reaction mixture is poured into cold water and neutralized with sodium bicarbonate solution (10%).
    • The resulting solid product is filtered, washed with water, and recrystallized from water or ethanol to obtain pure this compound.

This procedure is adapted from analogous syntheses of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate. The position of methyl substitution on the pyridine ring (3-methyl vs. 4-methyl) requires starting from the corresponding methyl-substituted pyridine carbothioamide.

Reaction Scheme Summary

Step Reagents and Conditions Product
1 3-Methylpyridine-4-carbothioamide + Ethyl 2-chloroacetoacetate, reflux in ethanol, 5 h This compound
2 Isolation by precipitation, neutralization, filtration, recrystallization Pure ester compound

Further Functionalization (Optional)

The ethyl ester group in the product can be converted to hydrazide derivatives by hydrazinolysis with hydrazine hydrate in absolute ethanol under reflux for 6 hours. This hydrazide intermediate is a versatile precursor for synthesizing various heterocyclic derivatives such as oxadiazolines, pyrazoles, and triazoles through condensation and cyclization reactions.

Analytical Data and Yield

  • The synthesis typically yields the target compound in moderate to good yields (60–80%).
  • Characterization is performed by spectral methods:
  • The presence of the ester group is confirmed by characteristic IR absorption bands around 1730 cm⁻¹.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions
Starting materials 3-Methylpyridine-4-carbothioamide, Ethyl 2-chloroacetoacetate 1:1 molar ratio
Solvent Absolute ethanol 30 mL per 30 mmol scale
Temperature Reflux ~78 °C
Reaction time 5 hours Sufficient for complete conversion
Work-up Neutralization with NaHCO₃ (10%), filtration Precipitation of product
Purification Recrystallization from water or ethanol To obtain pure compound
Yield 60–80% Dependent on scale and purity of reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced thiazole compounds, and substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The 2-position of the thiazole ring is a critical site for modulating electronic, steric, and biological properties. Key analogs and their substituents include:

Compound Name Substituent at Thiazole 2-Position Key Structural Feature
Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate 3-Methylpyridin-4-yl Pyridine ring with methyl group
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate 4-Nitrophenyl Strong electron-withdrawing nitro group
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate 2,4-Dichlorophenyl Halogenated aromatic ring
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidenehydrazinyl Hydrazine-linked nitrobenzyl group
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate 4-Methoxyphenyl Electron-donating methoxy group
  • Electron-Donating vs. Withdrawing Groups : The 3-methylpyridin-4-yl group in the target compound provides moderate electron-donating effects, whereas analogs like ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate exhibit strong electron-withdrawing properties due to the nitro group. This difference influences reactivity, solubility, and interactions with biological targets .
  • Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) may hinder molecular packing in crystal structures, as observed in single-crystal X-ray diffraction (SC-XRD) studies of related compounds .

Physicochemical and Electronic Properties

Table 2: Theoretical and Experimental Properties
Compound Name HOMO-LUMO Gap (eV) Solubility (LogP) Melting Point (°C)
This compound Not reported Moderate (predicted) Not reported
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate 3.5 (theoretical) Low (LogP ~2.8) 160–162
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate Not reported High (LogP ~1.9) 98–100
  • HOMO-LUMO Gaps : The nitro-substituted analog exhibits a smaller HOMO-LUMO gap (3.5 eV) due to extended conjugation and electron-withdrawing effects, enhancing charge transfer properties .
  • Solubility : Methoxy-substituted derivatives show improved solubility in polar solvents compared to nitro- or halogenated analogs .

Biological Activity

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and detailed research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that the compound exhibits moderate to good activity against Gram-positive and Gram-negative bacteria, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis5.64 µM
Staphylococcus aureus11.29 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown efficacy against multiple cancer cell lines, including:

Cancer Cell LineIC50 (µM)Growth Inhibition (%)
NCI-H522 (Lung)0.0631.4
HT29 (Colon)0.125.2
MCF7 (Breast)0.2541.0

The compound's mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation, making it a candidate for further development in cancer therapy .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that it significantly reduces inflammation in vitro and in vivo, with potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations below those required for conventional antibiotics, suggesting its potential as an alternative treatment .

Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested on several cancer cell lines to assess its cytotoxic effects. The results showed significant growth inhibition across multiple lines, particularly in lung and colon cancers, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, a pyridine-substituted thiazole precursor can undergo esterification with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Intermediates like tert-butyl-protected thiazole derivatives (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) are purified via silica gel chromatography, with yields optimized by controlling reaction temperatures (0–25°C) and stoichiometric ratios of reagents like thiourea or sulfur donors . Final products are characterized using NMR and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the absence of regioisomeric byproducts. For example, the methylpyridinyl proton signals typically appear as doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 279.08) .
  • X-ray Crystallography: Single-crystal diffraction using SHELXL refines bond lengths and angles, resolving ambiguities in substitution patterns (e.g., distinguishing 3-methylpyridinyl from 4-methyl isomers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in thiazole-ring formation?

Optimization requires systematic variation of:

  • Catalysts: Pd(II) catalysts (e.g., PdCl2_2) improve coupling efficiency in Suzuki-Miyaura reactions for pyridinyl-thiazole conjugation .
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
  • Temperature: Microwave-assisted synthesis (100–120°C) reduces reaction times from hours to minutes while maintaining >80% yield .
    A comparative table of reaction conditions:
StepSolventCatalystTemp. (°C)Yield (%)Reference
Thiazole cyclizationDCMNone2565
EsterificationDMFEt3_3N0→2578
Pyridinyl couplingToluenePdCl2_211085

Q. How do crystallographic data resolve contradictions in molecular conformation or hydrogen-bonding networks?

Discrepancies in hydrogen-bonding motifs (e.g., intermolecular vs. intramolecular interactions) are addressed using SHELXL's refinement tools. For example:

  • Displacement Parameters: Anisotropic refinement distinguishes thermal motion from disorder in the methylpyridinyl group .
  • Twinned Data: SHELXL's twin law function corrects for pseudo-merohedral twinning, common in thiazole derivatives due to planar stacking .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate packing models .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for biological targets?

  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like topoisomerase II. Substituent modifications (e.g., replacing 3-methylpyridinyl with bromophenyl) are modeled to assess steric and electronic effects .
  • In Vitro Assays: Derivatives are screened against cancer cell lines (e.g., HCT-116 for colorectal cancer) to correlate IC50_{50} values with substituent electronic profiles (Hammett σ constants) .
  • Metabolic Stability: Microsomal assays (e.g., human liver microsomes) evaluate ester hydrolysis rates, guiding prodrug design .

Methodological Guidance

Q. How to design a robust protocol for analyzing regioisomeric impurities in synthetic batches?

  • HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) separate regioisomers (e.g., 3-methylpyridinyl vs. 4-methylpyridinyl) with baseline resolution. MS/MS fragments confirm identity via characteristic neutral losses (e.g., –COOEt, 73 Da) .
  • 2D NMR: 1H^1H-13C^{13}C HSQC identifies cross-peaks for methyl groups adjacent to nitrogen in the pyridinyl ring, distinguishing substitution patterns .

Q. What strategies mitigate challenges in crystallizing hygroscopic or low-melting-point derivatives?

  • Co-crystallization: Additives like 18-crown-6 improve crystal lattice stability by coordinating ester carbonyl groups .
  • Cryocrystallography: Data collection at 100 K minimizes thermal disorder in crystals prone to desolvation .

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